

PQR620 Kinase Cross-Reactivity: A Comparative Guide

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Compound of Interest

Compound Name: PQR620
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This guide provides a detailed comparison of the kinase selectivity profile of **PQR620**, a potent and selective dual mTORC1/2 inhibitor. The data presented herein is intended to assist researchers in evaluating the specificity of **PQR620** and its potential for off-target effects.

Executive Summary

PQR620 is a highly selective inhibitor of the mammalian target of rapamycin (mTOR) kinase, demonstrating significant potency for both mTORC1 and mTORC2 complexes. Extensive kinase profiling reveals a favorable selectivity profile, with minimal cross-reactivity against a broad panel of other kinases at concentrations relevant to its biological activity. This guide presents the quantitative data from these profiling studies, details the experimental methodologies employed, and provides visual representations of the key signaling pathways and experimental workflows.

PQR620 Kinase Selectivity Profile

PQR620 has been profiled against a large panel of 456 kinases to determine its selectivity. The primary targets of **PQR620** are mTORC1 and mTORC2. The key quantitative measure of

selectivity is the inhibition constant (K_i) or the half-maximal inhibitory concentration (IC₅₀).

Primary Target and Key Off-Target Data

The following table summarizes the inhibitory activity of **PQR620** against its primary target, mTOR, and a key related kinase, PI3K α .

Kinase Target	Inhibition (K _i)	Selectivity (over PI3K α)
mTOR	10.8 nM	>389-fold
PI3K p110 α	4.2 μ M	-

Data sourced from Rageot et al., 2018, J. Med. Chem. and Cayman Chemical.[1][2]

Broad Kinase Panel Screening

PQR620 was screened against a panel of 456 kinases at a concentration of 10 μ M. The results demonstrated an outstanding selectivity score (S(10)) of 0.005, indicating that **PQR620** inhibited only a very small fraction of the kinases tested at this high concentration.[1] This high degree of selectivity minimizes the potential for off-target effects, making **PQR620** a precise tool for studying mTOR signaling.

The detailed results from the kinase panel screen are provided in the supplementary information of the primary publication by Rageot et al. (2018). For a comprehensive list of all 456 kinases and the corresponding inhibition data, researchers are encouraged to consult this supplementary material.

Experimental Protocols

The following section details the methodologies used in the key experiments cited in this guide.

KINOMEScan™ Kinase Inhibition Assay (DiscoverX scanMAX)

The cross-reactivity of **PQR620** was determined using the DiscoverX KINOMEScan™ platform, a competitive binding assay.

Principle: This assay quantitatively measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the immobilized ligand is measured by quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates greater inhibition.

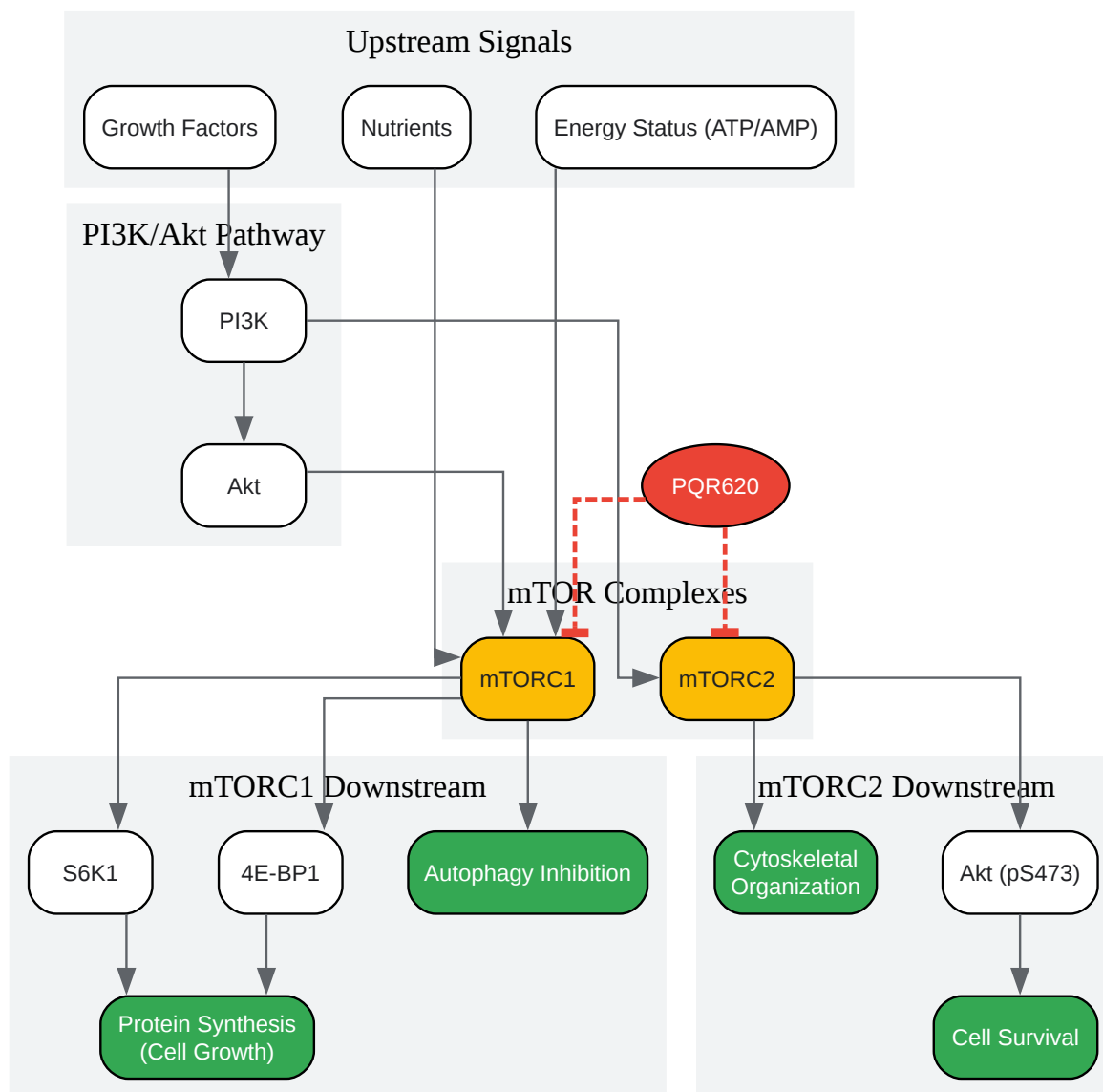
Protocol:

- **Kinase Preparation:** DNA-tagged kinases are produced in either E. coli (for T7 phage-tagged kinases) or HEK-293 cells.
- **Ligand Immobilization:** Streptavidin-coated magnetic beads are treated with a biotinylated, active-site directed ligand to generate an affinity resin.
- **Binding Reaction:** The DNA-tagged kinase, the ligand-immobilized beads, and the test compound (**PQR620**) are combined in a binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT) in a 384-well plate.
- **Incubation:** The reaction plates are incubated at room temperature with shaking for 1 hour to allow for binding equilibrium to be reached.
- **Washing:** The affinity beads are washed with a wash buffer (1x PBS, 0.05% Tween 20) to remove unbound components.
- **Elution:** The bound kinase is eluted from the beads by incubation with an elution buffer (1x PBS, 0.05% Tween 20, 0.5 μ M non-biotinylated affinity ligand) for 30 minutes at room temperature with shaking.
- **Quantification:** The concentration of the eluted kinase is measured by qPCR using primers specific for the DNA tag.
- **Data Analysis:** The results are typically reported as a percentage of the control, where 100% indicates no inhibition and 0% indicates complete inhibition. A selectivity score (S-score) can be calculated to represent the overall selectivity of the compound.

Visualizations

PQR620 Signaling Pathway Inhibition

The following diagram illustrates the central role of mTOR in cell signaling and the points of inhibition by **PQR620**.

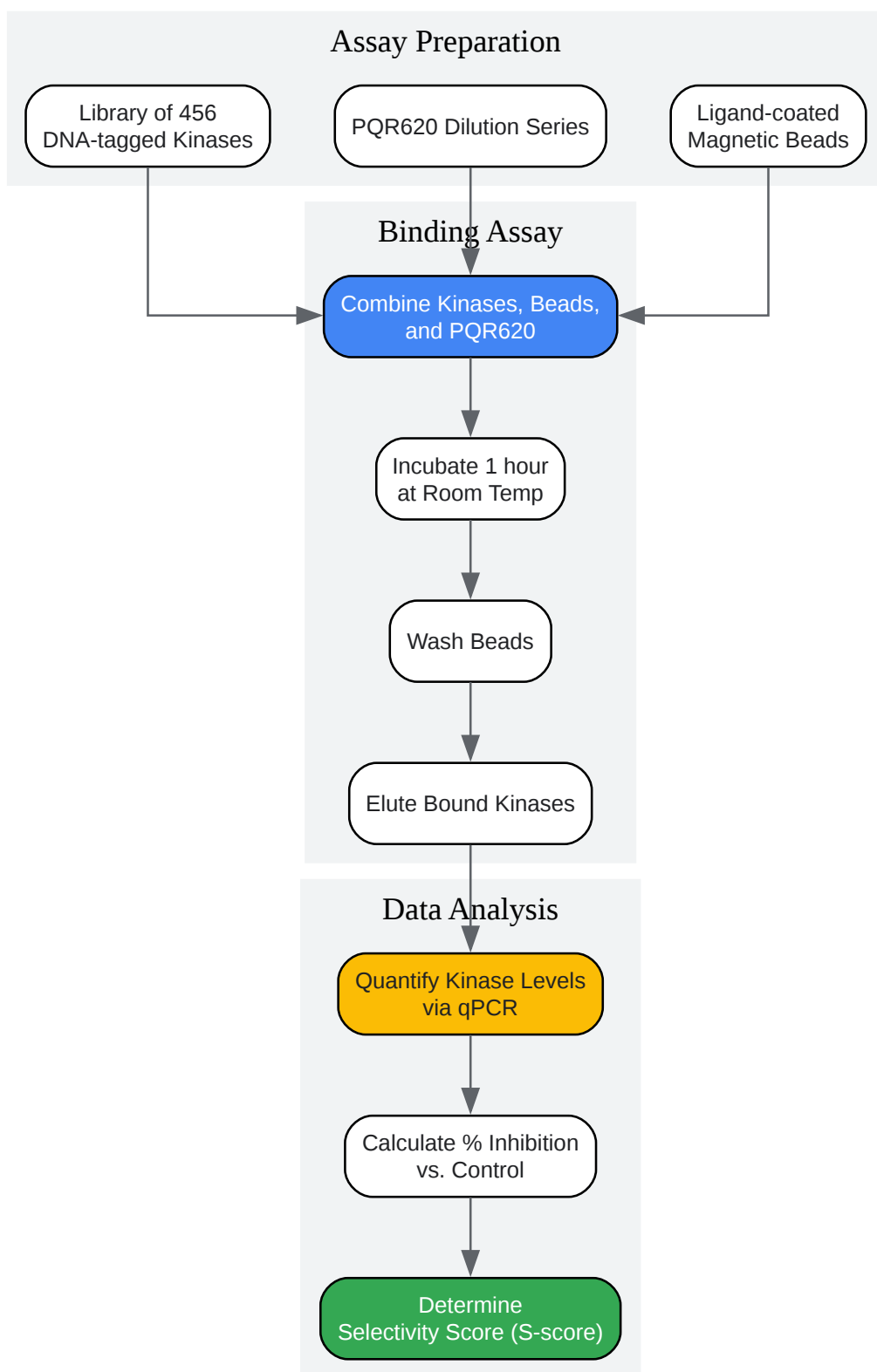


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Caption: **PQR620** inhibits both mTORC1 and mTORC2 complexes, blocking downstream signaling pathways.

Experimental Workflow for Kinase Cross-Reactivity Screening

The following diagram outlines the workflow for assessing the cross-reactivity of **PQR620** using the KINOMEScan™ assay.



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Caption: Workflow for determining **PQR620** kinase cross-reactivity using a competitive binding assay.

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References

- 1. Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
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